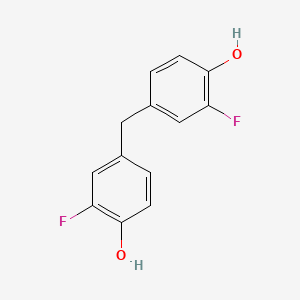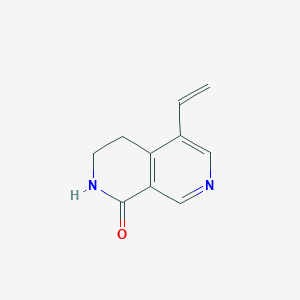
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethenyl group: This step might involve the use of reagents like vinyl halides or vinyl boronic acids under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the ethenyl group to an ethyl group.
Substitution: Various substitution reactions can occur, especially at the ethenyl group or the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Substitution reagents: Halides, organometallic reagents, etc.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while reduction could yield saturated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as an active pharmaceutical ingredient.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: A compound lacking the ethenyl group.
特性
CAS番号 |
149155-04-4 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
5-ethenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2,5-6H,1,3-4H2,(H,12,13) |
InChIキー |
VTKUGPIANISZIS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CN=CC2=C1CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


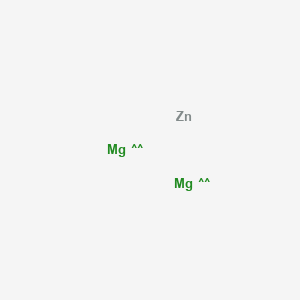
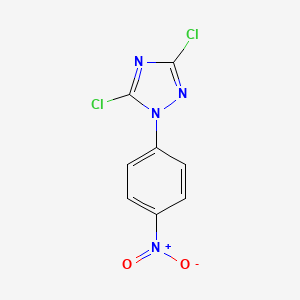
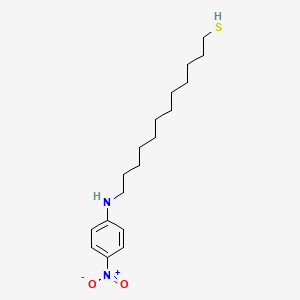
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)

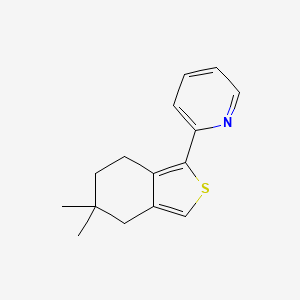
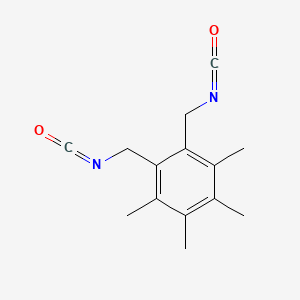

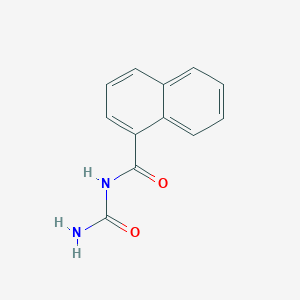
methanone](/img/structure/B14271570.png)
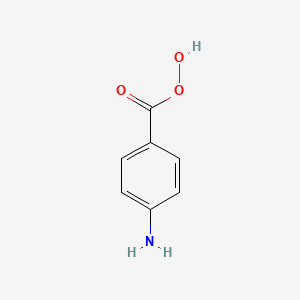
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
